molecular formula C20H17N3S B6580449 4-(benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1207055-80-8

4-(benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B6580449
CAS No.: 1207055-80-8
M. Wt: 331.4 g/mol
InChI Key: YOSFSVKDBNLENL-UHFFFAOYSA-N
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Description

The compound 4-(benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine belongs to the pyrazolo[1,5-a]pyrazine class, characterized by a fused bicyclic heteroaromatic system. The core structure consists of a pyrazole ring fused to a pyrazine ring, providing a planar scaffold amenable to diverse functionalization. Key substituents include:

  • Position 2: A 2-methylphenyl group, contributing steric bulk and electron-donating effects.

Properties

IUPAC Name

4-benzylsulfanyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3S/c1-15-7-5-6-10-17(15)18-13-19-20(21-11-12-23(19)22-18)24-14-16-8-3-2-4-9-16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSFSVKDBNLENL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines and Dicarbonyl Precursors

The foundational approach involves cyclocondensation between substituted hydrazines and 1,3-dicarbonyl compounds. A study by Sikdar et al. demonstrated that reacting 5-amino-3-(2-methylphenyl)-1H-pyrazole with acetylacetone under microwave irradiation (120°C, 20 min) in acetic acid yields 2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine with 78% efficiency. The reaction proceeds through initial Schiff base formation at the amino group, followed by intramolecular cyclization and aromatization. Key parameters include:

  • Catalyst system : 10 mol% p-toluenesulfonic acid (PTSA)

  • Solvent optimization : Ethanol/water (3:1 v/v) improves yield by 12% over neat conditions

  • Temperature dependence : 80–120°C range critical for minimizing diastereomer formation

Reaction ComponentOptimal QuantityImpact on Yield
5-Aminopyrazole derivative1.2 equivMaximizes ring closure
Acetylacetone1.0 equivPrevents oligomerization
PTSA10 mol%Accelerates cyclization
Microwave power300 WReduces time to 15 min

Oxidative Cyclization Strategies

Alternative routes employ oxidative cyclization of N-propargyl pyrazole derivatives. Moustafa et al. achieved 82% yield for the pyrazolo[1,5-a]pyrazine core using Cu(I)-catalyzed alkyne-azide cycloaddition, followed by DDQ-mediated dehydrogenation. This method allows precise control over the 2-methylphenyl group orientation through steric directing effects of the propargyl substituent.

Functional Group Introduction: Benzylsulfanyl Incorporation

Thiol-Ene Click Chemistry

Post-functionalization of the pyrazolo[1,5-a]pyrazine core at position 4 is achieved through radical thiol-ene reactions. A 2024 study demonstrated that irradiating 4-vinylpyrazolo[1,5-a]pyrazine with benzyl mercaptan (1.5 equiv) under UV light (365 nm) in DMF produces the target compound in 67% yield. Tris(trimethylsilyl)silane (TTMSS, 0.2 equiv) acts as a chain transfer agent, suppressing disulfide byproducts.

Nucleophilic Aromatic Substitution

Direct displacement of 4-chloropyrazolo[1,5-a]pyrazine derivatives with benzylthiolate anions represents a scalable alternative. Using Cs₂CO₃ (2.0 equiv) in DMSO at 90°C, researchers achieved 89% substitution efficiency within 4 hours. The electron-withdrawing nature of the pyrazine ring activates the 4-position for nucleophilic attack, while the 2-methylphenyl group exerts minimal steric hindrance.

Integrated One-Pot Synthesis

Tandem Cyclization-Alkylation

Characterization and Quality Control

Spectroscopic Validation

Comprehensive characterization data for 4-(benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine:

TechniqueKey SignalsStructural Confirmation
¹H NMR (400 MHz, CDCl₃)δ 8.21 (s, 1H, H-3), 7.45–7.28 (m, 8H, aromatic), 4.34 (s, 2H, SCH₂), 2.65 (s, 3H, CH₃)Benzylsulfanyl integration
¹³C NMR (101 MHz, CDCl₃)162.4 (C-5), 148.9 (C-7a), 136.2–125.1 (aromatic carbons), 37.8 (SCH₂), 21.3 (CH₃)Pyrazine ring confirmation
HRMS (ESI+)m/z 332.1198 [M+H]⁺ (calc. 332.1192)Molecular formula verification

Purity Optimization

Recent advances in crystallization techniques using heptane/ethyl acetate (4:1) achieved 99.8% purity by removing regioisomeric impurities. HPLC analysis under the following conditions ensures batch consistency:

  • Column : Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 5 μm)

  • Mobile phase : 65:35 MeCN/10 mM NH₄OAc

  • Flow rate : 1.0 mL/min

  • Retention time : 6.8 min

Industrial-Scale Considerations

Cost Analysis of Synthetic Routes

A 2024 techno-economic assessment compared production methods:

MethodCost per kg (USD)E-FactorPMI
Traditional stepwise12,450386.2
Tandem cyclization8,920193.1
Continuous flow6,780111.9

Environmental Impact Mitigation

Green chemistry innovations have reduced waste generation by 73% through:

  • Solvent recovery systems achieving 92% DMF reuse

  • Catalytic hydrogenation replacing stoichiometric oxidizers

  • Enzymatic resolution of regioisomers

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the benzylsulfanyl group to a thiol group.

    Substitution: Various substitution reactions can occur, especially at the benzylsulfanyl and 2-methylphenyl positions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Thiols.

    Substitution products: Halogenated derivatives, nucleophile-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine depends on its specific interactions with molecular targets. These may include:

    Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structure and Functional Group Variations

Pyrazolo[1,5-a]Pyrazine Derivatives
Compound Name Substituents (Position) Molecular Weight Key Properties/Activities Reference
4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine 4-Cl, 2-(4-F-C₆H₄) 247.66 Building block for kinase inhibitors
2-{[2-(2-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide 4-S–CH₂CO–NH–(3-Cl-2-Me-C₆H₃), 2-(2-butoxy-C₆H₄) 496.99 (calc.) Potential CNS targeting (sulfanylacetamide motif)
4-[4-(2,5-Dimethylphenyl)-1-piperazinyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine 4-piperazinyl, 2-(4-F-C₆H₄) 429.50 (calc.) Enhanced solubility (piperazine)

Key Observations :

  • Chlorine vs.
  • Piperazinyl Substitution : The piperazine-containing analogue () exhibits improved aqueous solubility due to the basic nitrogen, contrasting with the lipophilic benzylsulfanyl group.
Pyrazolo[1,5-a]Pyrimidine Analogues
Compound Name Core Structure Substituents Activity (IC₅₀) Reference
Pyrazolo[1,5-a]pyrimidine 7c Pyrazolo[1,5-a]pyrimidine Coumarin-linked Antiproliferative: 2.70 µM (HEPG2-1)
2-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine 2-(4-F-C₆H₄) Kinase inhibition

Key Observations :

  • Pyrazine vs. Pyrimidine Cores : Pyrazolo[1,5-a]pyrimidines (e.g., ) often exhibit stronger π-stacking due to the additional nitrogen, but pyrazolo[1,5-a]pyrazines may offer better metabolic stability.

Pharmacological and Physicochemical Comparisons

Receptor Affinity and Selectivity
  • Dopamine Receptor Targeting : 2-[4-(4-Fluorobenzyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine () shows D4 receptor selectivity (Kᵢ = 1.2 nM), suggesting that pyrazolo[1,5-a]pyrazines with piperazine groups may also target CNS receptors.
  • Adenosine A2a Antagonism: Piperazine-derived triazolo[1,5-a]pyrazines () demonstrate moderate A2a binding (Kᵢ ~ 100 nM), highlighting the role of nitrogen-rich substituents in receptor interaction.
Antiproliferative Activity
  • Thiazole- and thiadiazole-linked pyrazolo[1,5-a]pyrimidines () show IC₅₀ values <5 µM against liver carcinoma, suggesting that analogous pyrazolo[1,5-a]pyrazines with sulfanyl groups could exhibit similar efficacy.

Biological Activity

4-(benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound characterized by its unique pyrazolo[1,5-a]pyrazine core. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. Its structure includes a benzylsulfanyl group and a 2-methylphenyl moiety, which may influence its pharmacological properties.

Chemical Structure and Properties

  • IUPAC Name : 4-benzylsulfanyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine
  • Molecular Formula : C20H17N3S
  • CAS Number : 1207055-80-8
  • Molecular Weight : 345.43 g/mol

The compound's unique structure allows for diverse interactions with biological targets, potentially leading to various therapeutic applications.

The biological activity of 4-(benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes by binding to their active sites, thereby modulating metabolic pathways.
  • Receptor Binding : It can interact with cellular receptors, influencing signaling pathways that are crucial for various physiological processes.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Effects : Some studies highlight its activity against certain bacterial strains, suggesting a role in antimicrobial therapy.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-(benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine, it is beneficial to compare it with structurally similar compounds:

Compound NameBiological ActivityKey Differences
4-(methylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazineModerate anticancer effectsLacks the benzyl group which may enhance activity
4-(benzylsulfanyl)-2-phenylpyrazolo[1,5-a]pyrazineAntimicrobial propertiesDifferent substituents affecting reactivity

Case Study 1: Anticancer Activity

A study conducted on the effects of 4-(benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine on human cancer cell lines demonstrated a significant reduction in cell viability. The compound was found to induce apoptosis in breast cancer cells through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

In vitro experiments revealed that this compound effectively inhibited the production of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential as an anti-inflammatory agent in conditions such as rheumatoid arthritis.

Case Study 3: Antimicrobial Activity

Research indicated that 4-(benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(benzylsulfanyl)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine?

  • Methodological Answer : The synthesis typically involves solvent thermal decomposition of precursor pyrazolo[1,5-a]pyrazine derivatives. For example, 4-chloro intermediates (e.g., compound 2a in ) can undergo nucleophilic substitution with benzylthiol to introduce the benzylsulfanyl group. Alkylation at position 2 with 2-methylphenyl substituents is achieved via Suzuki coupling or Friedel-Crafts reactions. Post-synthetic modifications, such as bromination or nitration, may require controlled conditions (e.g., HBr/AcOH for bromination) to avoid overfunctionalization .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) is essential for confirming regiochemistry and substituent orientation. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity. For example, discrepancies between calculated and observed HRMS values (e.g., Δ = 0.3 m/z in ) indicate isotopic impurities or ionization artifacts, necessitating repeat analyses under standardized conditions .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine thermal stability. Solubility profiles in polar (e.g., DMSO) and nonpolar solvents (e.g., hexane) should be tested via UV-Vis spectroscopy. Hydrolytic stability is evaluated by incubating the compound in buffered solutions (pH 3–10) and monitoring degradation via HPLC .

Advanced Research Questions

Q. How can structural modifications enhance biological activity while minimizing toxicity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies guide substituent optimization. For instance:

  • Electron-withdrawing groups (e.g., nitro at position 3) improve binding to hydrophobic enzyme pockets (e.g., tuberculosis targets in ).
  • Benzylsulfanyl replacement with thiomorpholine ( ) enhances water solubility and reduces hepatotoxicity.
    In vitro cytotoxicity assays (e.g., MTT on HEK293 cells) and ADMET predictions (e.g., SwissADME) prioritize analogs for in vivo testing .

Q. How to resolve contradictions in spectral data or elemental analysis results?

  • Methodological Answer : Discrepancies in carbon/nitrogen ratios (e.g., : Calcd C 61.65% vs. Found 61.78%) may arise from residual solvents or crystal hydration. Single-crystal X-ray diffraction resolves structural ambiguities. Density Functional Theory (DFT) calculations (e.g., Gaussian 16) predict NMR chemical shifts for comparison with experimental data .

Q. What strategies enable regioselective functionalization at position 7 of the pyrazolo[1,5-a]pyrazine core?

  • Methodological Answer : Silylformamidine-mediated reactions () achieve selective formylation at position 7. For example, reacting 3-nitro derivatives with silylformamidine in benzene yields 7-formyl intermediates. Protecting groups (e.g., tert-butyl carbamate) prevent undesired side reactions during subsequent amidation or sulfonation .

Q. How to elucidate the compound’s mechanism of action in biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) identifies potential binding sites on proteins (e.g., kinase domains). Surface Plasmon Resonance (SPR) quantifies binding kinetics (kon/koff). For cellular targets, CRISPR-Cas9 knockout models validate gene dependency. Confocal microscopy tracks subcellular localization using fluorescent probes (e.g., BODIPY-labeled analogs) .

Q. What computational models predict the compound’s pharmacokinetic and pharmacodynamic properties?

  • Methodological Answer : Quantum mechanics/molecular mechanics (QM/MM) simulations (e.g., Schrödinger Suite) model metabolic pathways (e.g., CYP3A4-mediated oxidation). Molecular Dynamics (MD) simulations (NAMD) assess membrane permeability. Machine learning tools (e.g., DeepChem) correlate substituent electronegativity with bioavailability .

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